molecular formula C8H4N2OS B6158830 5-isocyanato-1,3-benzothiazole CAS No. 1250977-10-6

5-isocyanato-1,3-benzothiazole

Cat. No. B6158830
CAS RN: 1250977-10-6
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isocyanato-1,3-benzothiazole is a chemical compound with the molecular formula C8H4N2OS . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of benzothiazole compounds has been a topic of interest in recent years. One method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .


Molecular Structure Analysis

The molecular structure of 5-isocyanato-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, making it a bicyclic compound . The molecular weight of this compound is 176.195 Da .


Chemical Reactions Analysis

Benzothiazole compounds, including 5-isocyanato-1,3-benzothiazole, have been synthesized through various chemical reactions. One such reaction is the copper (I) catalyzed azide-alkyne cycloaddition reaction .

Mechanism of Action

While the specific mechanism of action for 5-isocyanato-1,3-benzothiazole is not mentioned in the search results, benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes . They have also been used in the synthesis of new anti-tubercular compounds .

Safety and Hazards

While specific safety and hazard information for 5-isocyanato-1,3-benzothiazole is not available, benzothiazole and benzoyl isocyanate, related compounds, are considered hazardous. They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent advances in the synthesis of benzothiazole compounds have focused on green chemistry principles and the use of simple reagents . The development of new drugs and materials based on the benzothiazole moiety is a potential future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-isocyanato-1,3-benzothiazole can be achieved through the reaction of 5-amino-1,3-benzothiazole with phosgene.", "Starting Materials": [ "5-amino-1,3-benzothiazole", "Phosgene" ], "Reaction": [ "To a solution of 5-amino-1,3-benzothiazole in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The solvent is then evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by recrystallization from a suitable solvent to obtain pure 5-isocyanato-1,3-benzothiazole." ] }

CAS RN

1250977-10-6

Product Name

5-isocyanato-1,3-benzothiazole

Molecular Formula

C8H4N2OS

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.